

Synthesis Protocol for R 28935: A Key Intermediate for Rilpivirine

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Compound of Interest

Compound Name: **R 28935**

Cat. No.: **B1678707**

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This document provides detailed application notes and protocols for the synthesis of **R 28935**, chemically known as (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride. This compound is a critical intermediate in the manufacturing of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The following sections outline two distinct synthetic routes, offering flexibility in starting materials and reaction conditions.

Data Presentation

The quantitative data for the two primary synthetic routes for **R 28935** are summarized in the table below for easy comparison.

Parameter	Route 1	Route 2
Starting Materials	4-Bromo-2,6-dimethylaniline, Acrylamide	4-Iodo-2,6-dimethylaniline, Acrylonitrile
Key Steps	Heck Reaction, Dehydration, Salt Formation	Heck Reaction, Salt Formation
Overall Yield	~38.8%	~61.2%
Purity	Not explicitly stated	Not explicitly stated
Reaction Time	> 32 hours	~ 22 hours

Experimental Protocols

Two detailed methodologies for the synthesis of **R 28935** are provided below.

Route 1: Synthesis from 4-Bromo-2,6-dimethylaniline

This route involves a three-step process starting with a Heck reaction, followed by dehydration and subsequent hydrochloride salt formation.

Step 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide

- In a round bottom flask, combine 4-bromo-2,6-dimethylaniline (10 g, 50 mmol), acrylamide (3.7 g, 50 mmol), sodium acetate (6.15 g, 75 mmol), palladium acetate (3.4 g, 15 mmol), and tris(2-methylphenyl)phosphine (4.6 g, 15 mmol).[\[1\]](#)
- Under a nitrogen atmosphere, slowly add N,N-dimethylacetamide to the flask.
- Heat the mixture to 130°C for 24 hours.[\[1\]](#)
- After completion, cool the reaction mixture to room temperature and filter it over celite.
- Evaporate the solvent from the filtrate.
- Recrystallize the residue from ethyl acetate and petroleum ether to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide.

- Yield: 4.8 g (51%)[1]

Step 2 & 3: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (**R 28935**)

- Slowly add the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide from the previous step to a round-bottomed flask containing 10 mL of phosphorus oxychloride at 0°C.
- Reflux the mixture for 8 hours at 40°C.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Slowly pour the reaction mixture into an ice-water mixture, stir for 1 hour, and filter to obtain crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a white crystalline solid.
- Dissolve the crude product in anhydrous ethanol.
- Add ethanolic hydrochloric acid solution and stir for 30 minutes.
- Filter the resulting precipitate to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (**R 28935**).
 - Yield: 5.0 g (95% from the acrylamide intermediate)[1]

Route 2: Synthesis from 4-Iodo-2,6-dimethylaniline

This more direct, two-step route utilizes a Heck reaction followed by hydrochloride salt formation.

Step 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile

- To a reaction vessel, add sodium acetate (13.27 g), palladium on charcoal (0.858 g), and 400 ml of dimethylacetamide.[2]
- Heat the mixture to 140°C under a nitrogen atmosphere.[2]
- Slowly add a solution of 4-iodo-2,6-dimethyl benzenamine (20 g), acrylonitrile (10.72 ml), and 200 ml of dimethylacetamide to the reaction mixture.[2]

- Maintain the reaction at 140°C for 12 hours.[2]
- Cool the reaction mass to room temperature and filter through celite.[2]
- Treat the filtrate with water and separate the layers.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and sodium chloride solution.
- Concentrate the organic layer to obtain the crude product.
 - Yield: 81%[3][4]

Step 2: Formation of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (**R 28935**)

- Dissolve the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile in ethanol and 2-propanol.
- Add hydrochloric acid and heat the mixture to 60°C for 1 hour.[3][4]
- Cool the solution to allow for precipitation.
- Filter the solid and dry to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (**R 28935**).
 - Yield: 64.5%[4][5]

Visualizations

The following diagrams illustrate the synthetic workflows for the two routes described.



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Caption: Synthetic workflow for **R 28935** starting from 4-Bromo-2,6-dimethylaniline.



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Caption: Synthetic workflow for **R 28935** starting from 4-Iodo-2,6-dimethylaniline.

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